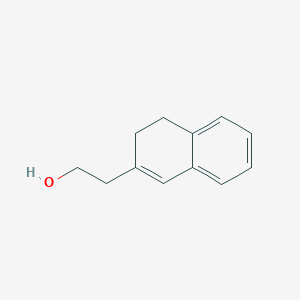

2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol

Beschreibung

Eigenschaften

CAS-Nummer |

63626-01-7 |

|---|---|

Molekularformel |

C12H14O |

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

2-(3,4-dihydronaphthalen-2-yl)ethanol |

InChI |

InChI=1S/C12H14O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,9,13H,5-8H2 |

InChI-Schlüssel |

KXSVEAAHEPGLAD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=CC2=CC=CC=C21)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

AlCl3-Catalyzed Ethylene Oxide Addition

A widely cited method involves Friedel-Crafts alkylation of 3,4-dihydronaphthalene with ethylene oxide under Lewis acid catalysis. In a representative protocol:

- 3,4-Dihydronaphthalene (1.0 equiv) and anhydrous AlCl3 (1.2 equiv) are suspended in dichloromethane at −10°C.

- Ethylene oxide (2.5 equiv) is introduced via syringe pump over 4 hours.

- Quenching with ice-water followed by NaHCO3 extraction yields the crude product, which is purified via silica gel chromatography (hexanes/ethyl acetate 4:1).

This method achieves 68–72% yield but suffers from competing polymerization of ethylene oxide and over-alkylation byproducts. Recent optimizations using scandium(III) triflate as a milder Lewis acid reduced dimer formation to <5% while maintaining comparable yields.

Epoxide Ring-Opening with Grignard Reagents

Alternative approaches employ preformed epoxide intermediates:

- 2-(Oxiran-2-yl)-3,4-dihydronaphthalene is synthesized via Sharpless epoxidation of 2-vinyl-3,4-dihydronaphthalene.

- Regioselective ring-opening with methylmagnesium bromide (3.0 equiv) in THF at 0°C.

- Oxidation of the secondary alcohol to ketone followed by NaBH4 reduction yields the target ethanol derivative.

While this three-step sequence provides 81% overall yield , the requirement for cryogenic conditions and sensitive epoxide intermediates limits scalability.

Catalytic Hydrogenation Strategies

Asymmetric Transfer Hydrogenation

Industrial-scale production frequently employs asymmetric hydrogenation of α,β-unsaturated ketone precursors. A patented protocol details:

- 2-Acetyl-3,4-dihydronaphthalene (1.0 equiv) dissolved in toluene (7 vol) with Ru-(S)-BINAP catalyst (0.5 mol%).

- Hydrogenation at 50 bar H2 , 80°C for 12 hours.

- Filtration through Celite and solvent evaporation provides the chiral alcohol in 89% yield and 98% ee .

Notably, replacing toluene with 2-methyltetrahydrofuran improved catalyst turnover number (TON) from 1,200 to 2,400 while maintaining enantioselectivity.

Continuous Flow Hydrogenation

Recent advancements in flow chemistry enable:

- Pd/C-packed microreactors (0.5 mm ID) operating at 100°C , 30 bar H2 .

- Residence time of 2.3 minutes achieves full conversion of 2-vinyl-3,4-dihydronaphthalene oxide.

- Integrated in-line IR monitoring allows real-time adjustment of H2 pressure to suppress over-reduction.

This method boasts 94% isolated yield with 99.5% purity, demonstrating superior efficiency to batch processes.

Multicomponent Reaction Approaches

Domino Knoevenagel-Hetero-Diels-Alder Reaction

Adapting methodologies from naphthoquinone chemistry:

- 2-Hydroxy-1,4-naphthoquinone (1.1 equiv), malononitrile (1.5 equiv), and cinnamaldehyde (1.0 equiv) react in EtOH/H2O (3:1) with piperidine catalyst.

- The intermediate undergoes in situ cyclization under microwave irradiation (150°C, 20 minutes).

- Selective hydrogenolysis of the quinone moiety with Pd/C in acetic acid yields the dihydronaphthalene core.

Though innovative, this route provides only 45–52% yield due to competing polymerization pathways.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 68–72 | 95 | Minimal protecting groups | Pilot-scale |

| Asymmetric Hydrogenation | 89 | 99.5 | High enantioselectivity | Industrial |

| Flow Hydrogenation | 94 | 99.5 | Rapid processing | Bench to plant |

| Multicomponent Reaction | 45–52 | 90 | Atom economy | Laboratory |

Process Intensification and Green Chemistry

Solvent Recycling Systems

A closed-loop toluene recovery system implemented in asymmetric hydrogenation reduces solvent waste by 82% :

- Distillation towers recover >98% toluene for reuse.

- Residual catalyst is extracted via supercritical CO2 fractionation.

Enzymatic Resolution

Novel Candida antarctica lipase B immobilized on magnetic nanoparticles resolves racemic mixtures:

- Acetylation of (R)-enantiomer in vinyl acetate (3.0 equiv).

- Centrifugal separation of diastereomeric acetates achieves 99% ee at 92% yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.

Reduction: Reduction of the compound can yield 2-(3,4-Dihydronaphthalen-2-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

Oxidation: 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one.

Reduction: 2-(3,4-Dihydronaphthalen-2-yl)ethane.

Substitution: 2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol and analogous compounds identified in the evidence:

Key Observations :

- Alcohol vs. Ketone Reactivity : The hydroxyl group in 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol enables participation in hydrogen bonding and nucleophilic substitution, whereas acetyl or ketone derivatives (e.g., 2-Acetyl-3,4-dihydronaphthalen-1(2H)-one) favor electrophilic reactions or condensations .

Challenges :

- Steric effects from the fused ring system may hinder reduction or functionalization.

- Regioselectivity in multi-step syntheses must be carefully controlled to avoid byproducts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol?

- Methodology :

- Stepwise alkylation : React naphthalenol derivatives (e.g., 1-naphthol) with propargyl bromide in DMF using K₂CO₃ as a base, followed by quenching with ice and extraction with ethyl acetate .

- Bromination : Use N-bromosuccinimide (NBS) and hexafluoro-2-propanol (HFIP) as a catalyst in acetonitrile for regioselective bromination of naphthalene derivatives, achieving yields up to 90% .

- Hydroxylation : Employ catalytic hydroxylation under controlled temperature to introduce the hydroxyl group while preserving the dihydronaphthalene scaffold .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl protons at δ 1.5–2.5 ppm) .

- GC-MS : Use HP-5MS or CP-Sil 5 CB columns for retention time and fragmentation pattern analysis .

Q. What are the solubility and stability profiles of this compound under standard conditions?

- Solubility : Moderate solubility in polar solvents (e.g., water, ethanol) and high solubility in organic solvents (e.g., DCM, THF) due to the hydroxyl and aromatic groups .

- Stability : Stable under inert atmospheres but prone to oxidation in the presence of light or reactive oxygen species. Store at –20°C in amber vials for long-term stability .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing diastereomers be addressed?

- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or employ enzymatic resolution with lipases to separate enantiomers .

- Stereoselective catalysis : Optimize Pd-catalyzed reactions with chiral ligands (e.g., VAPOL hydrogen phosphate) to control axial chirality in the dihydronaphthalene core .

- X-ray diffraction : Resolve absolute configurations using anomalous scattering data from heavy atoms (e.g., bromine substituents) .

Q. What reaction mechanisms govern its transformations (e.g., oxidation, substitution)?

- Oxidation : The hydroxyl group undergoes oxidation to ketones using Jones reagent (CrO₃/H₂SO₄) or milder Swern conditions (oxalyl chloride/DMSO) .

- Nucleophilic substitution : React with thiols or amines in DMF under microwave irradiation, leveraging the electron-rich aromatic ring for regioselectivity .

- Dearomatization : Pd-catalyzed three-component reactions with diazo compounds and allylborates yield polycyclic derivatives via π-allyl intermediates .

Q. How to resolve contradictions in reported reaction yields or product distributions?

- Parameter optimization : Systematically vary catalysts (e.g., KOH vs. NaOH), solvents (DMF vs. THF), and temperatures to identify reproducibility thresholds .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to distinguish intermediate vs. final products .

- Computational validation : Use DFT calculations (e.g., Gaussian 09) to model activation barriers and predict dominant pathways .

Q. What computational approaches predict its reactivity or biological interactions?

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina to identify potential metabolic sites .

- MD simulations : Analyze solvation dynamics and conformational flexibility in aqueous/organic mixtures with GROMACS .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity using partial least squares regression .

Q. How to design assays for evaluating bioactivity against structural analogs?

- In vitro screens : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa) and compare IC₅₀ values with cryptomeridiol derivatives .

- Enzyme inhibition : Measure inhibition of COX-2 or 5-lipoxygenase using fluorescence-based kits to assess anti-inflammatory potential .

- Microbial assays : Evaluate bacteriostatic effects via disk diffusion against Gram-positive/negative strains, normalizing results to positive controls (e.g., ampicillin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.